Heptyl-2-naphthol

Description

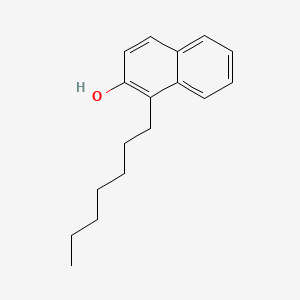

Structure

3D Structure

Properties

IUPAC Name |

1-heptylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O/c1-2-3-4-5-6-11-16-15-10-8-7-9-14(15)12-13-17(16)18/h7-10,12-13,18H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROOZGFKDNMRTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=C(C=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Naphthalenol, heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

31215-04-0 | |

| Record name | 2-Naphthalenol, heptyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031215040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenol, heptyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptyl-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Profile of Heptyl-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl-2-naphthol, also known as 1-heptylnaphthalen-2-ol, is an aromatic organic compound with the chemical formula C₁₇H₂₂O. Its structure, featuring a heptyl group attached to a naphthol backbone, lends it properties that are of interest in various chemical and pharmaceutical applications. This technical guide provides a summary of its key physicochemical properties and outlines the standard methodologies for its synthesis and spectroscopic characterization. While a comprehensive set of publicly available, raw spectroscopic data (NMR, IR, MS) for this compound is not readily found in the searched literature, this guide presents the expected spectral characteristics based on the known behavior of its constituent functional groups and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis.

| Property | Value |

| IUPAC Name | 1-heptylnaphthalen-2-ol |

| CAS Number | 31215-04-0 |

| Molecular Formula | C₁₇H₂₂O |

| Molecular Weight | 242.36 g/mol |

| Physical Description | Liquid |

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the Friedel-Crafts alkylation of 2-naphthol. This electrophilic aromatic substitution reaction involves the introduction of a heptyl group onto the naphthalene ring.

Materials:

-

2-Naphthol

-

1-Heptene or a heptyl halide (e.g., 1-bromoheptane)

-

Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

-

Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol in an appropriate anhydrous solvent.

-

Cool the mixture in an ice bath and slowly add the Lewis acid catalyst in portions.

-

To this stirred suspension, add the alkylating agent (1-heptene or heptyl halide) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid to decompose the catalyst.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Wash the organic layer sequentially with water and brine, then dry it over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Diagram of Synthetic Workflow

Heptyl-2-naphthol: An In-depth Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Understanding the Solubility Profile

Heptyl-2-naphthol's structure, consisting of a polar hydroxyl group attached to a large, nonpolar naphthalene ring system with a seven-carbon alkyl chain, dictates its solubility behavior. The presence of the heptyl group significantly increases its lipophilicity compared to its parent compound, 2-naphthol. This structural modification is a well-established strategy for enhancing solubility in nonpolar, hydrocarbon-based solvents.[1]

Qualitative Solubility Observations

The introduction of the heptyl group to the 2-naphthol structure is a common method to enhance the solubility of resulting products, such as azo dyes, in nonpolar environments like fuels and lubricants.[1] This suggests that this compound itself will exhibit favorable solubility in a range of organic solvents.

Comparative Solubility of 2-Naphthol

While quantitative data for this compound is scarce, the solubility of 2-naphthol provides a foundational understanding. 2-Naphthol is soluble in simple alcohols, ethers, and chloroform.[2][3] Specific solubility data for 2-naphthol is presented in the table below. It is anticipated that this compound would exhibit higher solubility in non-polar solvents (e.g., hexane, toluene) and potentially lower solubility in more polar solvents (e.g., ethanol, methanol) compared to 2-naphthol, due to the influence of the long alkyl chain.

Table 1: Solubility of 2-Naphthol in Various Solvents

| Solvent | Solubility | Temperature (°C) |

| Water | 0.74 g/L | 25 |

| Ethanol | Soluble | Not Specified |

| Ether | Soluble | Not Specified |

| Chloroform | Soluble | Not Specified |

| Methanol | 1 g/10 mL | Not Specified |

| Benzene | Soluble | Not Specified |

| Glycerol | Soluble | Not Specified |

| Alkaline Solutions | Soluble | Not Specified |

Note: This table presents data for 2-naphthol and serves as a reference point for estimating the behavior of this compound.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data of this compound in specific solvents, the following experimental protocols outline standard methodologies for determining the solubility of a solid organic compound.

Method 1: Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining equilibrium solubility.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Vials with screw caps

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary study can determine the optimal equilibration time.

-

After equilibration, allow the vial to stand undisturbed in the shaker bath at the set temperature for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter compatible with the solvent. This step is crucial to remove any undissolved particles.

-

Transfer the filtered supernatant to a pre-weighed container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the container with the dried this compound residue.

-

Calculate the solubility in terms of mass per unit volume (e.g., g/L or mg/mL).

Method 2: Spectroscopic Method

This method is suitable for compounds that have a chromophore and can be quantified using UV-Vis spectroscopy.

Materials:

-

This compound

-

Selected organic solvents (UV-grade)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank).

-

-

Equilibration:

-

Follow steps 1-6 from the Gravimetric Method to prepare a saturated solution of this compound.

-

-

Analysis:

-

Dilute a known volume of the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Use the calibration curve to determine the concentration of this compound in the diluted solution.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by a complex interplay of factors related to both the solute and the solvent. A diagrammatic representation of these relationships is provided below.

Caption: Key factors influencing the solubility of this compound.

Relevance in Drug Development

While this compound is not a therapeutic agent itself, understanding the solubility of such alkylated naphthols is crucial for drug development professionals for several reasons:

-

Lead Optimization: The principles of modifying a core structure to enhance lipophilicity and, consequently, solubility in lipidic environments are fundamental in medicinal chemistry. The addition of alkyl chains, like the heptyl group, is a common strategy to improve the pharmacokinetic properties of drug candidates, such as membrane permeability and distribution.

-

Formulation Science: For poorly water-soluble drug candidates, formulation strategies often involve dissolving the active pharmaceutical ingredient (API) in organic solvents for encapsulation or delivery system preparation. Knowledge of solubility in various pharmaceutically acceptable solvents is therefore critical.

-

Prodrug Design: The hydroxyl group of the naphthol moiety can be functionalized to create prodrugs. The solubility of these prodrugs in different physiological environments will be influenced by the nature of the promoiety, which can include alkyl chains.

References

Potential Applications of Alkylated Naphthol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Alkylated naphthol derivatives represent a versatile class of organic compounds with a wide spectrum of applications across various scientific and industrial domains. Their unique chemical structures, characterized by a naphthalene core appended with one or more alkyl chains, impart a range of desirable physicochemical and biological properties. This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of these compounds, with a focus on their utility in drug discovery, materials science, and industrial formulations.

Medicinal and Pharmaceutical Applications

Alkylated naphthol derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities. Their ability to interact with various biological targets has led to the development of novel therapeutic agents, particularly in the field of oncology.

Anticancer Activity

A significant body of research has focused on the anticancer potential of alkylated naphthol derivatives, particularly amidoalkyl naphthols. These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines.

Table 1: Anticancer Activity of Selected Amidoalkyl Naphthol Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| MMZ-140C | BxPC-3 (Pancreatic) | 30.15 ± 9.39 (24h) | [1] |

| MMZ-45B | HT-29 (Colorectal) | 31.78 ± 3.93 (24h) | [1] |

| MMZ-45AA | BxPC-3 (Pancreatic) | 13.26 (72h) | |

| MMZ-140C | HT-29 (Colorectal) | 11.55 (72h) | |

| Compound 4j | HeLa (Cervical) | 4.63 | [1] |

| Compound 4k | HeLa (Cervical) | 5.54 | [1] |

| Compound 4l | HeLa (Cervical) | 4.95 | [1] |

| Compound 14t | HeLa (Cervical) | 4.1 | [1] |

| Compound 14t | HBL100 (Breast) | 5.0 | [1] |

| Compound 14t | SW1573 (Lung) | 6.3 | [1] |

| Compound 14t | T47D (Breast) | 8.4 | [1] |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Kinase Inhibition and Signaling Pathways

Certain naphthoquinone derivatives, a class of compounds structurally related to naphthols, have been identified as potent inhibitors of key signaling pathways implicated in cancer progression. One of the most well-studied targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.[2][3][4]

Furano-1,2-naphthoquinone (FNQ) has been shown to suppress the phosphorylation of EGFR, leading to the inactivation of its downstream signaling pathways.[5] This inhibition results in G2/M cell cycle arrest and apoptosis in cancer cells. The binding of an EGFR inhibitor to the receptor's kinase domain blocks the binding of ATP, thereby preventing the autophosphorylation and activation of the receptor and its downstream signaling cascades.

Industrial Applications

The unique properties of alkylated naphthol derivatives make them valuable in a range of industrial applications, from high-performance lubricants to antioxidants for preserving the integrity of various materials.

High-Performance Lubricants

Alkylated naphthalenes are classified as Group V base oils by the American Petroleum Institute and are prized for their exceptional thermal and oxidative stability, low volatility, and good additive solubility.[6][7][8][9] These characteristics make them ideal for formulating high-performance lubricants for demanding applications, such as in automotive engines and industrial machinery operating at high temperatures.[10][11]

Table 2: Physicochemical Properties of Alkylated Naphthalene Lubricant Base Oils

| Property | Alkylated Naphthalene (AN-7) | Alkylated Naphthalene (AN-8) |

| Viscosity @ 40°C (cSt) | 22 | 36 |

| Viscosity @ 100°C (cSt) | 3.8 | 5.6 |

| Viscosity Index | 22 | 65 |

| Pour Point (°C) | <-48 | -33 |

| Flash Point (°C) | 206 | 236 |

| Noack Volatility (% wt loss) | 39 | 12 |

Data sourced from product literature.

The structure of the alkyl group and the degree of alkylation on the naphthalene ring can be tailored to achieve specific performance characteristics. For instance, increasing the number of alkyl groups and their branching tends to increase viscosity and pour point.[8][12]

Antioxidants

The electron-rich naphthalene ring in alkylated naphthols allows them to act as effective radical scavengers, thereby functioning as antioxidants.[8] They are used to prevent the oxidative degradation of various materials, including polymers, fuels, and lubricants. The antioxidant activity of these compounds is influenced by the nature and position of the alkyl substituents on the naphthalene core.

Table 3: Antioxidant Activity of Phenolic Compounds

| Compound | Assay | IC50 (µg/mL) | Reference |

| Ethyl Acetate Fraction of Macaranga hypoleuca | DPPH | 14.31 | [13] |

| Ethyl Acetate Fraction of Macaranga hypoleuca | ABTS | 2.10 | [13] |

| Butanol Fraction of Macaranga hypoleuca | FRAP | 0.48 | [13] |

| Gallic Acid Hydrate | ABTS | 1.03 ± 0.25 | [14] |

| (+)-Catechin Hydrate | ABTS | 3.12 ± 0.51 | [14] |

| Quercetin | ABTS | 1.89 ± 0.33 | [14] |

IC50 values represent the concentration required to scavenge 50% of the free radicals in the respective assays. DPPH: 2,2-diphenyl-1-picrylhydrazyl; ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); FRAP: Ferric Reducing Antioxidant Power.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative alkylated naphthol derivatives, illustrating the key chemical transformations involved.

Synthesis of Amidoalkyl Naphthols via Three-Component Condensation

This protocol describes a one-pot synthesis of 1-amidoalkyl-2-naphthols from an aldehyde, 2-naphthol, and an amide or urea, using an acid catalyst.

Materials:

-

Aromatic aldehyde (1 mmol)

-

2-Naphthol (1 mmol)

-

Amide or Urea (1.2 mmol)

-

Oxalic acid (catalytic amount)

Procedure:

-

A mixture of the aromatic aldehyde (1 mmol), 2-naphthol (1 mmol), amide or urea (1.2 mmol), and a catalytic amount of oxalic acid is prepared in a round-bottom flask.[15]

-

The reaction mixture is heated under solvent-free conditions with stirring.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is washed with water and then recrystallized from ethanol to afford the pure 1-amidoalkyl-2-naphthol.

Friedel-Crafts Alkylation of 2-Naphthol

This protocol outlines the regioselective α-alkylation of β-naphthol with an allylic alcohol using an acid catalyst.[16]

Materials:

-

β-Naphthol (0.2 mmol)

-

Allylic alcohol (0.2 mmol)

-

p-Toluenesulfonic acid (p-TsOH) (0.01 mmol)

-

Solvent (e.g., dichloromethane) (1.0 mL)

Procedure:

-

To a solution of β-naphthol (0.2 mmol) and the allylic alcohol (0.2 mmol) in the solvent (1.0 mL), p-toluenesulfonic acid (0.01 mmol) is added.[16]

-

The reaction mixture is stirred at room temperature for a specified time (e.g., 2 hours).

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with the solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the α-alkylated β-naphthol.

Conclusion

Alkylated naphthol derivatives are a class of compounds with significant and diverse potential applications. Their utility in medicine is highlighted by their promising anticancer activities and their ability to modulate key signaling pathways. In industrial settings, their inherent stability and tunable properties make them excellent candidates for high-performance lubricants and effective antioxidants. The synthetic methodologies outlined in this guide provide a foundation for the further exploration and development of novel alkylated naphthol derivatives with tailored properties for specific applications. Future research in this area will likely focus on elucidating the structure-activity relationships of these compounds in greater detail, expanding their therapeutic applications, and developing even more efficient and sustainable synthetic routes.

References

- 1. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Furano-1,2-naphthoquinone inhibits EGFR signaling associated with G2/M cell cycle arrest and apoptosis in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Alkylated naphthalene - Wikipedia [en.wikipedia.org]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Alkylated Naphthalene | King Industries, Inc. [kingindustries.com]

- 12. NA-LUBE® KR Series of Alkylated Naphthalene Synthetic Basestocks - ProQuest [proquest.com]

- 13. e3s-conferences.org [e3s-conferences.org]

- 14. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Biological activity of Heptyl-2-naphthol derivatives

An In-depth Technical Guide on the Biological Activity of Naphthol Derivatives

This technical guide provides a comprehensive overview of the biological activities of various 2-naphthol derivatives, with a focus on their anticancer and antimicrobial properties. The information is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data on the biological activity of selected 2-naphthol derivatives against various cancer cell lines and microbial strains.

Table 1: Anticancer Activity of 2-Naphthol Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

| Aminobenzylnaphthols (4d, 4i, 4j) | A549 (Lung), PC-3 (Prostate), MCF-7 (Breast), HEPG2 (Liver) | GI50 | 10 µg/mL | [1] |

| Pyrazole-linked benzothiazole–naphthol (4j, 4k, 4l) | HeLa (Cervical) | IC50 | 4.63 - 5.54 µM | [1] |

| 1-Alkyl-2-naphthol derivative (5d) | Hep G2 (Liver), A549 (Lung), MDA 231 (Breast), HeLa (Cervical) | IC50 | 1.2 ± 1.1 µM, 1.6 ± 1.0 µM, 0.9 ± 0.1 µM, 0.8 ± 0.4 µM | [2] |

| Naphthoquinone-naphthol derivative (Compound 13) | HCT116 (Colon), PC9 (Lung), A549 (Lung) | IC50 | 1.18 µM, 0.57 µM, 2.25 µM | [3] |

| Naphthoquinone-naphthol derivative (Compound 5) | HCT116 (Colon), PC9 (Lung), A549 (Lung) | IC50 | 5.27 - 6.98 µM | [3] |

| Thiazole 1,4-naphthoquinone derivative (61) | Not Specified | IC50 | up to 0.6 µM | [4] |

| Shikonin derivative (69) | H1975, H1299, HCC827 | IC50 | 1.51 ± 0.42 μM, 5.48 ± 1.63 μM, 5.19 ± 1.10 μM | [4] |

| 7-methyl juglone derivative (70) | HeLa, DU145 | IC50 | 5.3 µM, 6.8 µM | [4] |

| Lawsone derivatives (73-76) | HepG2 (Liver) | IC50 | 1.68 - 11.01 μM | [4] |

Table 2: Antimicrobial Activity of Naphthol Derivatives

| Compound | Microbial Strain | Activity Metric | Value | Reference |

| 2-Hydroxymethyl-1-naphthol diacetate (TAC) | Enterobacter cloacae 23355, Klebsiella pneumoniae 13883, Proteus vulgaris 13315, Pseudomonas aeruginosa 27853, Candida parapsilosis, Candida tropicalis, Trichosporon beigelli, Rhodotorula spp. | MIC | 0.1-0.4 µM | [5] |

| 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole (5b) | Pseudomonas aeruginosa | MIC | 62.5 µg/ml | [6] |

| 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl) thiazole (5b) | Candida albicans, Candida glabrata | MIC | Not specified, equipotent to ketoconazole | [6] |

| 2-aminobenzothiazolomethyl naphthol derivatives (4b, 4g, 4h, 4i, 4j, 4l, 4r, 4t) | Various bacterial pathogens | MIC | 1–2 µg/mL | [7] |

| 2-aminobenzothiazolomethyl naphthol derivative (4l) | Methicillin-resistant Staphylococcus aureus, Vancomycin-resistant Staphylococcus aureus | MIC | 1 µg/mL | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)[2]

-

Cell Seeding: Human cancer cell lines (Hep G2, A549, MDA 231, and HeLa) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the 2-naphthol derivatives and incubated for a specified period (e.g., 48 or 72 hours). Doxorubicin is typically used as a positive control, and DMSO as a negative control.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay[5][6][7]

-

Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to reach a specific cell density.

-

Compound Dilution: The naphthol derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

Diagrams for described signaling pathways and experimental workflows are provided below using the DOT language.

Signaling Pathway of a Naphthoquinone-Naphthol Derivative

The following diagram illustrates the proposed mechanism of action for a novel naphthoquinone-naphthol derivative (Compound 13), which involves the downregulation of the EGFR/PI3K/Akt signaling pathway, leading to apoptosis.[3]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and antimicrobial activity of some naphthol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. alliedacademies.org [alliedacademies.org]

- 7. researchgate.net [researchgate.net]

Heptyl-2-naphthol (CAS: 31215-04-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl-2-naphthol, with the CAS number 31215-04-0 and IUPAC name 1-heptylnaphthalen-2-ol, is a derivative of naphthol, a class of compounds with broad applications in chemical synthesis and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its role as a potential endocrine disruptor. Detailed experimental protocols and data are presented to facilitate further research and application in drug development and related fields.

Physicochemical Properties

This compound is an organic compound with a molecular formula of C₁₇H₂₂O. A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-heptylnaphthalen-2-ol | |

| CAS Number | 31215-04-0 | |

| Molecular Formula | C₁₇H₂₂O | |

| Molecular Weight | 242.36 g/mol | |

| Boiling Point | 382.7 °C at 760 mmHg | |

| Density | 1.021 g/cm³ | |

| XLogP3-AA | 6.3 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Topological Polar Surface Area | 20.2 Ų | |

| Physical Description | Liquid |

Synthesis and Characterization

The synthesis of this compound can be achieved through various organic reactions, with Friedel-Crafts alkylation being a prominent method.

Synthesis via Friedel-Crafts Alkylation

A general protocol for the synthesis of this compound via Friedel-Crafts alkylation of 2-naphthol with 1-heptene is outlined below.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-naphthol in a suitable solvent (e.g., nitrobenzene or carbon disulfide).

-

Catalyst Addition: Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to the solution while stirring.

-

Alkylation: Add 1-heptene dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the mixture to the appropriate temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture and pour it into a mixture of crushed ice and hydrochloric acid to decompose the catalyst.

-

Extraction: Extract the organic layer with a suitable solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic extract under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Characterization: Characterize the purified this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization Data

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the naphthalene ring, a singlet for the hydroxyl proton, and signals for the aliphatic protons of the heptyl chain.

-

¹³C NMR: The spectrum would display signals for the ten aromatic carbons of the naphthalene ring and the seven carbons of the heptyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (242.36 g/mol ).

Biological Activity and Toxicological Profile

This compound is listed as a potential endocrine disrupting compound. Endocrine disruptors are chemicals that can interfere with the endocrine (or hormone) systems at certain doses. These disruptions can cause cancerous tumors, birth defects, and other developmental disorders.

Endocrine Disrupting Potential

While specific quantitative data on the endocrine-disrupting activity of this compound is not available in the public domain, its structural similarity to other known endocrine disruptors, such as nonylphenol, warrants further investigation. The following experimental protocols are suggested for assessing its potential to interact with key components of the endocrine system.

This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor (ER).

Experimental Protocol (Adapted from a general ER binding assay):

-

Receptor Preparation: Prepare a rat uterine cytosol fraction containing the estrogen receptor.

-

Competitive Binding: Incubate the receptor preparation with a fixed concentration of radiolabeled estradiol ([³H]E₂) and varying concentrations of this compound.

-

Separation: Separate the receptor-bound and unbound radioligand using a suitable method (e.g., dextran-coated charcoal).

-

Quantification: Measure the radioactivity in the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

This assay assesses the potential of a compound to interfere with the binding of androgens to the androgen receptor (AR).

Experimental Protocol (Adapted from a general AR binding assay):

-

Receptor Source: Utilize a source of androgen receptors, such as rat prostate cytosol.

-

Competitive Binding: Incubate the AR preparation with a radiolabeled androgen (e.g., [³H]R1881) and a range of this compound concentrations.

-

Incubation and Separation: Allow the binding to reach equilibrium and then separate the bound from the free radioligand.

-

Measurement and Analysis: Quantify the bound radioactivity and calculate the IC₅₀ value for this compound.

Cytotoxicity Assessment

It is crucial to evaluate the potential cytotoxicity of this compound to understand its overall toxicological profile.

Experimental Protocol (MTT Assay in HepG2 cells):

-

Cell Culture: Culture human hepatoma (HepG2) cells in appropriate media and conditions.

-

Compound Treatment: Seed the cells in 96-well plates and treat them with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Signaling Pathways and Mechanisms of Action

The specific signaling pathways modulated by this compound have not been elucidated. Given its potential as an endocrine disruptor, it may interfere with nuclear receptor signaling pathways.

Diagram 1: Hypothetical Nuclear Receptor Signaling Pathway

Caption: Hypothetical interaction of this compound with a nuclear receptor signaling pathway.

Experimental Workflows

The following diagrams illustrate logical workflows for the synthesis and biological evaluation of this compound.

Diagram 2: Synthesis and Purification Workflow

Heptyl-2-Naphthol: A Comprehensive Technical Guide for Dye and Resin Manufacturing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl-2-naphthol, a derivative of the aromatic compound 2-naphthol, is a versatile chemical intermediate with significant applications in the manufacturing of specialized dyes and high-performance resins. The introduction of a heptyl group to the 2-naphthol structure imparts unique properties, including increased hydrophobicity and solubility in organic solvents, which are highly desirable in various industrial formulations. This technical guide provides an in-depth overview of the synthesis, properties, and core applications of this compound, with a focus on its role in the production of azo dyes and epoxy resins. Detailed experimental protocols, quantitative data, and process diagrams are presented to facilitate its practical application in research and development.

Chemical and Physical Properties

This compound, also known as 1-heptylnaphthalen-2-ol, is an alkylated naphthol. Its fundamental properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 1-heptylnaphthalen-2-ol |

| CAS Number | 31215-04-0 |

| Molecular Formula | C₁₇H₂₂O |

| Molecular Weight | 242.36 g/mol |

| Appearance | Not specified in search results |

| Solubility | Soluble in organic solvents |

Synthesis of this compound

The synthesis of this compound can be achieved through two primary methods: Friedel-Crafts alkylation and Williamson ether synthesis. The choice of method depends on the desired isomer and final product requirements.

Friedel-Crafts Alkylation

This is a common method for the C-alkylation of aromatic compounds. In this process, 2-naphthol is reacted with an alkylating agent, such as 1-heptene or a heptyl halide, in the presence of an acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation of 2-Naphthol with 1-Heptene

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve 2-naphthol (1 equivalent) in a suitable solvent (e.g., nitrobenzene or dichloromethane).

-

Catalyst Addition: Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or a Brønsted acid like p-toluenesulfonic acid, to the stirred solution. The amount of catalyst can vary, but typically ranges from 0.1 to 1.2 equivalents.

-

Alkylation: Add 1-heptene (1 to 1.5 equivalents) dropwise to the reaction mixture at a controlled temperature, typically between 25°C and 80°C.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by slowly adding ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-heptylnaphthalen-2-ol.

Expected Yield: While specific yields for the heptylation of 2-naphthol were not found in the search results, similar Friedel-Crafts alkylations of aromatic compounds can have yields ranging from moderate to high, depending on the specific conditions and catalyst used.

Williamson Ether Synthesis

This method is used to synthesize the O-alkylated product, heptyl 2-naphthyl ether. It involves the reaction of the sodium salt of 2-naphthol (sodium 2-naphthoxide) with a heptyl halide.

Experimental Protocol: Williamson Ether Synthesis of Heptyl 2-Naphthyl Ether

-

Naphthoxide Formation: In a round-bottom flask, dissolve 2-naphthol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF). Add sodium hydroxide or sodium hydride (1 to 1.2 equivalents) to the solution to form the sodium 2-naphthoxide salt.

-

Alkylation: To the stirred solution of the naphthoxide, add 1-bromoheptane or 1-iodoheptane (1 to 1.2 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

-

Extraction and Purification: Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ether can be purified by column chromatography.

Role in Dye Manufacturing

This compound serves as a crucial coupling component in the synthesis of azo dyes. The presence of the heptyl group enhances the solubility of the resulting dye in non-polar media, making it suitable for applications such as coloring of oils, waxes, and plastics.

Synthesis of Azo Dyes from this compound

Azo dyes are synthesized through a diazotization-coupling reaction. An aromatic amine is first converted to a diazonium salt, which then reacts with a coupling component, in this case, this compound.

Experimental Protocol: Synthesis of a this compound Based Azo Dye

-

Diazotization of an Aromatic Amine (e.g., Aniline):

-

Dissolve aniline (1 equivalent) in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a cold aqueous solution of sodium nitrite (1 equivalent) dropwise while maintaining the temperature below 5°C. Stir the mixture for 15-30 minutes to ensure complete formation of the benzene diazonium chloride solution.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve this compound (1 equivalent) in an aqueous solution of sodium hydroxide to form the corresponding naphthoxide.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold this compound solution with vigorous stirring.

-

A brightly colored azo dye will precipitate out of the solution.

-

Continue stirring for 30 minutes in the ice bath to ensure complete coupling.

-

-

Isolation and Purification:

-

Filter the precipitated dye using a Buchner funnel.

-

Wash the dye with cold water to remove any unreacted salts.

-

The crude dye can be recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to obtain a pure product.

-

Performance of this compound Based Dyes

The introduction of the heptyl group is expected to influence the fastness properties of the resulting azo dyes. While specific data for this compound derived dyes is not available, the general properties of azo-naphthol dyes are presented below as a reference. The longer alkyl chain in this compound would likely enhance the affinity for non-polar substrates and could potentially improve wash and rub fastness on certain materials.

| Fastness Property | Typical Rating for Azo-Naphthol Dyes |

| Light Fastness | Fair to Good |

| Wash Fastness | Good to Excellent |

| Rubbing Fastness | Good to Excellent |

(Note: Ratings are based on a scale of 1-5 or 1-8, where a higher number indicates better fastness. The actual performance will depend on the specific dye structure, substrate, and dyeing conditions.)

Role in Resin Manufacturing

This compound and its derivatives can be used in the formulation of high-performance epoxy resins. The incorporation of the naphthyl group into the resin backbone can enhance thermal stability, mechanical properties, and moisture resistance.

This compound in Epoxy Resin Formulations

This compound can be incorporated into epoxy resins in two primary ways: as a building block for a novolac-type epoxy resin or as a curing agent.

1. Synthesis of this compound Novolac Epoxy Resin:

This compound can be reacted with formaldehyde under acidic conditions to form a novolac resin. This novolac resin is then epoxidized with epichlorohydrin to produce a this compound novolac epoxy resin. These resins are expected to exhibit high glass transition temperatures (Tg) and improved thermal stability.

2. This compound as a Curing Agent:

Naphthol aralkyl resins, which can be synthesized from naphthols, can act as curing agents for other epoxy resins.[1] The phenolic hydroxyl group of this compound can react with the epoxide groups of a base epoxy resin, leading to a cross-linked network. The bulky heptyl-naphthyl structure can contribute to increased rigidity and thermal resistance of the cured resin.

Performance of Naphthol-Based Epoxy Resins

The incorporation of naphthol moieties into epoxy resins generally leads to improved performance characteristics compared to standard bisphenol A based epoxies.

| Property | Naphthol-Based Epoxy Resins |

| Glass Transition Temperature (Tg) | Higher (can exceed 180°C) |

| Thermal Stability (TGA) | Improved |

| Moisture Resistance | Enhanced |

| Mechanical Properties | Improved flexural strength and modulus |

| Dielectric Properties | Lower dielectric constant and loss |

(Note: Specific quantitative improvements will depend on the exact formulation, curing agent, and curing conditions.)

Experimental Protocol: Preparation of a this compound Cured Epoxy Resin

-

Resin Formulation: Prepare a mixture of a commercial diglycidyl ether of bisphenol A (DGEBA) epoxy resin and this compound (as the curing agent) in a stoichiometric ratio.

-

Mixing: Thoroughly mix the components at an elevated temperature (e.g., 80-100°C) to ensure a homogeneous blend.

-

Curing: Pour the mixture into a preheated mold and cure in an oven. A typical curing schedule might be 150°C for 2 hours followed by a post-cure at a higher temperature (e.g., 180°C) for another 2 hours.

-

Characterization: After curing and cooling, the resulting thermoset can be characterized for its thermomechanical properties using techniques such as Differential Scanning Calorimetry (DSC) for Tg determination and Thermogravimetric Analysis (TGA) for thermal stability.

Visualizations

Synthesis of this compound via Friedel-Crafts Alkylation

Caption: Friedel-Crafts alkylation of 2-Naphthol.

Azo Dye Synthesis Workflow

Caption: Workflow for Azo Dye Synthesis.

Epoxy Resin Curing with this compound

Caption: Curing process of epoxy resin.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of dye and resin manufacturing. Its synthesis via Friedel-Crafts alkylation allows for the introduction of a heptyl group, which modifies its physical and chemical properties in a favorable manner for specific applications. In dye manufacturing, it serves as a hydrophobic coupling component for azo dyes, potentially improving their performance on non-polar substrates. In resin production, its incorporation can lead to epoxy resins with enhanced thermal and mechanical properties. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists to explore and optimize the use of this compound in their respective fields. Further research is warranted to quantify the specific performance advantages conferred by the heptyl group in various dye and resin systems.

References

Methodological & Application

Synthesis of Heptyl-2-Naphthol: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of heptyl-2-naphthol, also known as 2-(heptyloxy)naphthalene. This compound and its derivatives are of interest in materials science and as intermediates in pharmaceutical development. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for preparing ethers.

Reaction Principle

The synthesis of this compound is accomplished through a nucleophilic substitution (SN2) reaction. In this process, 2-naphthol is first deprotonated by a strong base, sodium hydroxide, to form the more nucleophilic sodium 2-naphthoxide. This alkoxide then attacks the primary alkyl halide, 1-bromoheptane, displacing the bromide leaving group to form the desired ether product, this compound.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference/Notes |

| Reactants | ||

| 2-Naphthol | 1.0 eq | |

| 1-Bromoheptane | 1.1 eq | A slight excess is used to ensure complete reaction of the 2-naphthol. |

| Sodium Hydroxide | 1.1 eq | To deprotonate the 2-naphthol. |

| Solvent (Ethanol) | ~10 mL per g of 2-naphthol | |

| Reaction Conditions | ||

| Temperature | Reflux (~78 °C) | |

| Reaction Time | 1-2 hours | |

| Product Information | ||

| Product Name | This compound (2-(heptyloxy)naphthalene) | |

| Molecular Formula | C₁₇H₂₂O | |

| Molecular Weight | 242.36 g/mol | |

| Expected Yield | > 85% | Based on typical Williamson ether syntheses. |

| Spectroscopic Data (Predicted) | ||

| ¹H NMR (CDCl₃) | δ 7.8-7.1 (m, 7H, Ar-H), 4.1 (t, 2H, O-CH₂), 1.9 (m, 2H, O-CH₂-CH₂), 1.5-1.2 (m, 8H, -(CH₂)₄-), 0.9 (t, 3H, -CH₃) | Chemical shifts are approximate. |

| ¹³C NMR (CDCl₃) | δ 157, 134, 129, 128, 127, 126, 124, 119, 106, 68, 32, 29, 26, 23, 14 | Chemical shifts are approximate. |

| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950-2850 (Alkyl C-H), ~1600, 1500 (Ar C=C), ~1250 (Ar-O stretch), ~1100 (C-O stretch) | [1] |

| Mass Spectrum (EI) | m/z 242 (M⁺), 144, 99 | Expected fragmentation pattern. |

Experimental Protocol

This protocol is adapted from a general Williamson ether synthesis procedure.[1]

Materials and Equipment:

-

2-Naphthol

-

1-Bromoheptane

-

Sodium hydroxide pellets

-

Ethanol, absolute

-

Deionized water

-

Round-bottom flask (50 mL or 100 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beaker (250 mL)

-

Buchner funnel and filter flask

-

Filter paper

-

Glassware for extraction (separatory funnel)

-

Rotary evaporator

-

Standard laboratory glassware and safety equipment (fume hood, safety glasses, lab coat, gloves)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthol in ethanol.

-

Base Addition: While stirring, carefully add sodium hydroxide pellets to the solution. The mixture will warm up as the sodium hydroxide dissolves and reacts with the 2-naphthol to form sodium 2-naphthoxide.

-

Alkylation: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. Once refluxing, add 1-bromoheptane dropwise to the reaction mixture.

-

Reaction: Continue to reflux the mixture with stirring for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to check for the disappearance of the 2-naphthol spot.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Pour the reaction mixture into a beaker containing ice-cold water. The product, this compound, should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts.

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

-

Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Reaction Scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow:

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Azo Dyes Utilizing Heptyl-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Overview and Principles

Azo dyes are a significant class of organic colorants characterized by the presence of one or more azo groups (-N=N-). The synthesis of an azo dye from Heptyl-2-naphthol follows a classic electrophilic aromatic substitution reaction. The overall process can be divided into two main stages:

-

Diazotization: A primary aromatic amine is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This diazonium salt acts as the electrophile in the subsequent step.

-

Azo Coupling: The diazonium salt is then reacted with an electron-rich coupling agent, in this case, this compound. The coupling reaction typically occurs in a slightly alkaline medium to deprotonate the hydroxyl group of the naphthol, thereby activating the aromatic ring for electrophilic attack.

The long heptyl chain on the naphthol moiety is expected to impart increased solubility in organic solvents and potentially alter the tinctorial and fastness properties of the resulting dye.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of a representative azo dye using this compound and aniline as the primary aromatic amine.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Aniline | C₆H₅NH₂ | 93.13 | 0.93 g (10 mmol) | Freshly distilled, handle with care (toxic) |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.76 g (11 mmol) | --- |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 2.5 mL | Corrosive |

| This compound | C₁₇H₂₂O | 242.36 | 2.42 g (10 mmol) | --- |

| Sodium Hydroxide | NaOH | 40.00 | 1.2 g | Caustic |

| Distilled Water | H₂O | 18.02 | ~100 mL | --- |

| Ice | H₂O | --- | As needed | To maintain low temperature |

| Glacial Acetic Acid | CH₃COOH | 60.05 | For recrystallization | Corrosive |

Equipment

-

250 mL Beakers (x3)

-

100 mL Graduated cylinders

-

Magnetic stirrer and stir bar

-

Ice bath

-

Thermometer (-10 to 110 °C)

-

Buchner funnel and flask

-

Filter paper

-

Glass stirring rod

-

Melting point apparatus

Step-by-Step Synthesis Protocol

Part A: Diazotization of Aniline

-

In a 250 mL beaker, add 0.93 g (10 mmol) of aniline to a mixture of 2.5 mL of concentrated hydrochloric acid and 25 mL of distilled water. Stir until the aniline has completely dissolved.

-

Cool the beaker in an ice bath to 0-5 °C.

-

In a separate 100 mL beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution while maintaining the temperature between 0-5 °C and stirring continuously. The resulting solution is the diazonium salt.

Part B: Azo Coupling with this compound

-

In a third 250 mL beaker, dissolve 2.42 g (10 mmol) of this compound in 30 mL of a 10% sodium hydroxide solution (prepared by dissolving 3g of NaOH in 27mL of water). Stir until a clear solution is obtained.

-

Cool this alkaline this compound solution in an ice bath to 0-5 °C.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold this compound solution from Part B.

-

A brightly colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

-

Isolate the crude azo dye by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.

-

The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

Determine the yield and melting point of the final product.

Data Presentation

The following table summarizes the expected physicochemical properties of the synthesized azo dye. Note that these are theoretical values and may vary based on experimental conditions and the purity of the product.

| Property | Expected Value/Observation |

| Product Name | 1-(phenylazo)-7-heptyl-2-naphthol |

| Molecular Formula | C₂₃H₂₆N₂O |

| Molar Mass ( g/mol ) | 346.47 |

| Appearance | Colored crystalline solid (e.g., orange, red) |

| Melting Point (°C) | To be determined experimentally |

| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane) and poorly soluble in water. |

| Yield (%) | To be determined experimentally |

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of an azo dye using this compound.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Heptyl-2-naphthol and its potential process-related impurities. The developed reversed-phase HPLC method provides excellent separation and resolution for this compound, the starting material 2-naphthol, and other related substances. This method is suitable for quality control, stability testing, and impurity profiling in research and drug development settings.

Introduction

This compound is an alkylated derivative of 2-naphthol, a versatile chemical intermediate used in the synthesis of dyes, pigments, and pharmaceuticals.[][2] The attachment of a seven-carbon alkyl chain significantly alters the molecule's lipophilicity, making it a valuable intermediate for specialized applications.[3] As with any chemical synthesis, process-related impurities can arise from starting materials, by-products, and degradation products.[4] Therefore, a reliable analytical method is crucial to ensure the purity and quality of this compound.

This document provides a detailed protocol for the separation and quantification of this compound from its key related compounds, including the unreacted starting material, 2-naphthol. The method utilizes a reversed-phase C18 column with UV detection, a common and reliable technique for the analysis of aromatic compounds like naphthols.[5][6]

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water (HPLC grade)

-

Mobile Phase B: Acetonitrile (HPLC grade)

-

Sample Diluent: Acetonitrile/Water (50:50, v/v)

-

Standards: this compound (≥95% purity), 2-Naphthol (≥99% purity).

-

Other Materials: Volumetric flasks, pipettes, autosampler vials.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water |

| Gradient Program | 0-5 min: 70% B; 5-15 min: 70-90% B; 15-20 min: 90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Standard and Sample Preparation

Standard Preparation:

-

Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of this compound and 25 mg of 2-Naphthol reference standards into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the sample diluent.

-

Working Standard (100 µg/mL): Pipette 2.5 mL of each stock standard into a 25 mL volumetric flask and dilute to volume with the sample diluent.

Sample Preparation:

-

Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the sample diluent.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Quantitative Data Summary

The following table presents example data for the analysis of a this compound sample, demonstrating the method's ability to separate and quantify the main component and a key impurity.

| Compound | Retention Time (min) | Area (mAU*s) | Concentration (µg/mL) | % Area |

| 2-Naphthol | 4.8 | 15,234 | 1.5 | 1.2% |

| This compound | 17.2 | 1,254,876 | 98.8 | 98.8% |

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the sample characteristics and the analytical outcome.

Caption: Logical flow from sample to purity assessment via HPLC.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound and its related impurities. The method demonstrates good separation and allows for accurate determination of the purity of this compound samples. This protocol is suitable for routine quality control and for supporting drug development activities where this compound is used as a key intermediate.

References

- 2. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 31215-04-0 | Benchchem [benchchem.com]

- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 5. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Anwendungs- und Protokollhinweise zur Derivatisierung von Heptyl-2-naphthol für analytische Zwecke

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Heptyl-2-naphthol ist eine chemische Verbindung, die in verschiedenen Forschungs- und Entwicklungsbereichen, einschließlich der pharmazeutischen Industrie, von Interesse ist. Für eine genaue Quantifizierung und Identifizierung in komplexen Matrizes ist häufig ein Derivatisierungsschritt erforderlich, um die analytischen Eigenschaften der Verbindung zu verbessern. Die Derivatisierung kann die Flüchtigkeit für die Gaschromatographie (GC) erhöhen, die Nachweisempfindlichkeit für die Hochleistungsflüssigkeitschromatographie (HPLC) verbessern und die chromatographische Auflösung optimieren.[1][2][3] Diese Anwendungs- und Protokollhinweise bieten detaillierte Methoden zur Derivatisierung von this compound für die Analyse mittels GC-MS und HPLC.

Derivatisierung für die Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse

Die Derivatisierung für die GC-Analyse zielt darauf ab, polare funktionelle Gruppen zu modifizieren, um die Flüchtigkeit zu erhöhen und die thermische Stabilität zu verbessern.[2][4] Für this compound ist die Hydroxylgruppe das primäre Ziel für die Derivatisierung. Gängige Verfahren umfassen Acylierung und Silylierung.[1][4]

Dieses Protokoll beschreibt die In-situ-Acetylierung von this compound zu Heptyl-2-naphthylacetat, einem weniger polaren und für die GC-MS-Analyse besser geeigneten Derivat.[5]

Materialien:

-

This compound-Standard

-

Essigsäureanhydrid

-

Kaliumcarbonat (K₂CO₃)

-

n-Hexan (HPLC-Qualität)

-

Wasserfreies Natriumsulfat

-

Probenmatrix (z. B. Plasma, Urin)

-

Interne Standards (z. B. deuteriertes Naphthol)

-

GC-MS-System mit einer geeigneten Kapillarsäule (z. B. DB-5ms)

Experimentelles Protokoll:

-

Probenvorbereitung:

-

Zu 1 ml der flüssigen Probe (z. B. Urin, nach Bedarf hydrolysiert, um Konjugate zu spalten) in einem Glasreagenzglas 50 µl einer internen Standardlösung geben.[5]

-

500 µl einer 1 M Kaliumcarbonatlösung (in Wasser) hinzufügen und vortexen.

-

-

Derivatisierungsreaktion:

-

100 µl Essigsäureanhydrid zugeben.[5]

-

Die Mischung sofort für 30 Sekunden kräftig vortexen.

-

Die Reaktion bei Raumtemperatur 15 Minuten lang inkubieren.

-

-

Extraktion:

-

2 ml n-Hexan zugeben und für 2 Minuten kräftig vortexen, um das derivatisierte this compound zu extrahieren.

-

Bei 3000 U/min für 5 Minuten zentrifugieren, um die Phasen zu trennen.

-

-

Probenreinigung und -konzentration:

-

Die obere organische Phase (n-Hexan) vorsichtig in ein sauberes Röhrchen überführen.

-

Eine kleine Menge wasserfreies Natriumsulfat zugeben, um restliches Wasser zu entfernen.

-

Die Hexanlösung unter einem leichten Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (bis zu 40 °C) zur Trockne eindampfen.

-

Den Rückstand in 100 µl n-Hexan für die GC-MS-Analyse rekonstituieren.

-

-

GC-MS-Analyse:

-

1 µl der rekonstituierten Probe in das GC-MS-System injizieren.

-

GC-Bedingungen (Beispiel):

-

Injektor-Temperatur: 250 °C

-

Säule: 30 m x 0,25 mm ID, 0,25 µm Filmdicke (z. B. DB-5ms)

-

Ofenprogramm: Start bei 80 °C (1 min halten), dann mit 10 °C/min auf 280 °C erhöhen (5 min halten).

-

Trägergas: Helium mit einer konstanten Flussrate von 1 ml/min.

-

-

MS-Bedingungen (Beispiel):

-

Ionenquellentemperatur: 230 °C

-

Elektronenionisation (EI) bei 70 eV.

-

Scan-Modus oder Selected Ion Monitoring (SIM)-Modus für die Quantifizierung verwenden.

-

-

Logischer Arbeitsablauf für die GC-MS-Derivatisierung

Abbildung 1: Arbeitsablauf der Acetylierungs-Derivatisierung für die GC-MS-Analyse.

Quantitative Daten (basierend auf der Analyse von Naphtholen): Die folgende Tabelle fasst die typischen Leistungsmerkmale zusammen, die mit dieser Art von Methode erzielt werden können. Die Werte sind an die Analyse von Naphtholen angelehnt und dienen als Referenz.[5][6]

| Parameter | Typischer Wert | Beschreibung |

| Nachweisgrenze (LOD) | 0.1 - 0.5 µg/L | Die niedrigste Konzentration des Analyten, die zuverlässig nachgewiesen werden kann. |

| Bestimmungsgrenze (LOQ) | 0.5 - 1.5 µg/L | Die niedrigste Konzentration des Analyten, die mit akzeptabler Präzision und Genauigkeit quantifiziert werden kann. |

| Linearitätsbereich | 1 - 100 µg/L | Der Konzentrationsbereich, über den das Signal proportional zur Konzentration des Analyten ist (R² > 0.99).[5] |

| Wiederfindungsrate | 90 - 105 % | Der Prozentsatz des Analyten, der durch den Extraktions- und Derivatisierungsprozess gewonnen wird.[6] |

| Präzision (RSD) | < 15 % | Die relative Standardabweichung von wiederholten Messungen, die die Reproduzierbarkeit der Methode angibt. |

Derivatisierung für die Hochleistungsflüssigkeitschromatographie (HPLC)-Analyse

Für die HPLC-Analyse wird die Derivatisierung typischerweise eingesetzt, um eine chromophore oder fluorophore Gruppe in das Molekül einzuführen, was die Detektion mittels UV/Vis- oder Fluoreszenz-Detektoren erheblich verbessert.[3] Dies ist besonders nützlich, wenn this compound in sehr geringen Konzentrationen analysiert werden soll.

Dansylchlorid reagiert mit der phenolischen Hydroxylgruppe von this compound zu einem hochfluoreszierenden Derivat.[7]

Materialien:

-

This compound-Standard

-

Dansylchlorid-Lösung (1 mg/ml in Aceton)

-

Natriumbicarbonat-Puffer (0.1 M, pH 9.5)

-

Acetonitril (HPLC-Qualität)

-

Wasser (HPLC-Qualität)

-

HPLC-System mit Fluoreszenzdetektor und einer C18-Säule

Experimentelles Protokoll:

-

Probenvorbereitung:

-

Lösen Sie die Probe, die this compound enthält, in einer geeigneten Menge Acetonitril auf.

-

-

Derivatisierungsreaktion:

-

Mischen Sie 100 µl der Probenlösung mit 200 µl des Natriumbicarbonat-Puffers in einem Reaktionsgefäß.

-

Fügen Sie 200 µl der Dansylchlorid-Lösung hinzu.

-

Vortexen Sie die Mischung und inkubieren Sie sie für 30 Minuten bei 60 °C im Dunkeln.

-

-

Reaktionsstopp:

-

Kühlen Sie die Probe auf Raumtemperatur ab.

-

Fügen Sie 100 µl einer 2%igen (v/v) Essigsäurelösung hinzu, um überschüssiges Dansylchlorid zu hydrolysieren und die Reaktion zu stoppen.

-

-

HPLC-Analyse:

-

Injizieren Sie 20 µl der resultierenden Lösung direkt in das HPLC-System.

-

HPLC-Bedingungen (Beispiel):

-

Säule: C18, 150 mm x 4.6 mm, 5 µm Partikelgröße.

-

Mobile Phase: Isokratischer oder Gradienten-Modus mit Acetonitril und Wasser. (z.B., 70:30 Acetonitril:Wasser).

-

Flussrate: 1.0 ml/min.

-

Fluoreszenzdetektor: Anregungswellenlänge (Ex) bei ~340 nm und Emissionswellenlänge (Em) bei ~520 nm.

-

-

Signalkaskade der Fluoreszenz-Derivatisierung

Abbildung 2: Logische Beziehung der HPLC-Fluoreszenz-Derivatisierung.

Quantitative Daten (basierend auf der Analyse von Phenolen): Die folgende Tabelle fasst die typischen Leistungsmerkmale zusammen, die mit der Fluoreszenzmarkierung erzielt werden können, basierend auf ähnlichen Analyten.

| Parameter | Typischer Wert | Beschreibung |

| Nachweisgrenze (LOD) | 0.1 - 0.5 µg/L | Die niedrigste Konzentration des Analyten, die zuverlässig nachgewiesen werden kann.[8] |

| Bestimmungsgrenze (LOQ) | 0.5 - 2.0 µg/L | Die niedrigste Konzentration des Analyten, die mit akzeptabler Präzision und Genauigkeit quantifiziert werden kann. |

| Linearitätsbereich | 0.5 - 200 µg/L | Der Konzentrationsbereich, über den das Signal proportional zur Konzentration des Analyten ist (R² > 0.998).[8] |

| Wiederfindungsrate | 80 - 110 % | Der Prozentsatz des Analyten, der durch den Derivatisierungsprozess gewonnen wird.[8] |

| Präzision (RSD) | < 10 % | Die relative Standardabweichung von wiederholten Messungen, die die Reproduzierbarkeit der Methode angibt. |

Fazit: Die Derivatisierung von this compound ist ein entscheidender Schritt zur Verbesserung seiner analytischen Eigenschaften für die quantitative Analyse mittels GC-MS und HPLC. Die Acetylierung ist eine robuste Methode für die GC-MS, die die Flüchtigkeit erhöht und eine empfindliche Detektion ermöglicht. Für die HPLC bietet die Prä-Säulen-Fluoreszenzmarkierung mit Dansylchlorid eine ausgezeichnete Empfindlichkeit, die für die Spurenanalyse unerlässlich ist. Die Wahl der Methode hängt von der Probenmatrix, der erforderlichen Empfindlichkeit und der verfügbaren instrumentellen Ausstattung ab. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung spezifischer Analysemethoden für this compound in verschiedenen Forschungs- und Entwicklungsumgebungen.

References

- 1. jfda-online.com [jfda-online.com]

- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gcms.cz [gcms.cz]

- 5. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Heptyl-2-naphthol as a Versatile Building Block for Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Heptyl-2-naphthol, an alkylated derivative of 2-naphthol, presents a versatile lipophilic scaffold for the synthesis of a wide array of heterocyclic compounds.[][2] The presence of the heptyl group can enhance the solubility of the resulting molecules in nonpolar environments and can contribute to improved pharmacokinetic and pharmacodynamic properties in drug candidates. The 2-naphthol moiety itself is a well-established precursor for various pharmacologically active molecules, offering multiple sites for chemical modification.[2] This document provides detailed protocols and application notes on the use of this compound in the synthesis of novel heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. While specific examples utilizing this compound are limited in the literature, the following protocols are based on established methodologies for 2-naphthol and are expected to be readily adaptable.

Key Synthetic Applications & Quantitative Data Summary

The following table summarizes potential synthetic routes for constructing heterocyclic compounds using this compound as the starting material. The data presented is illustrative and based on typical yields for analogous reactions with 2-naphthol.

| Starting Material | Reagents | Reaction Type | Heterocyclic Product | Typical Yield (%) | Potential Applications |

| This compound | Aromatic Aldehydes, Secondary Amines (e.g., Morpholine, Piperidine) | Mannich Reaction (Betti Base formation) | 1-(α-Aminoalkyl)-7-heptyl-2-naphthols | 85-95 | Antibacterial, Antifungal, Anticancer agents |

| This compound | Ethyl Chloroacetate, Hydrazine Hydrate, Aromatic Aldehydes | Multi-step synthesis | 1,3,4-Oxadiazole derivatives | 70-85 (overall) | Anticancer, Anti-inflammatory agents |

| This compound | Ethyl Chloroacetate, Hydrazine Hydrate, Acetylacetone | Multi-step synthesis | Pyrazole derivatives | 65-80 (overall) | HDAC inhibitors, Anticancer agents |

Experimental Protocols

Protocol 1: Synthesis of 1-(α-Aminoalkyl)-7-heptyl-2-naphthols via the Betti Reaction

This protocol describes a one-pot, three-component condensation reaction for the synthesis of aminoalkyl naphthol derivatives.

Workflow Diagram:

References

Application Notes and Protocols: Experimental Setup for Friedel-Crafts Alkylation of 2-Naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the introduction of alkyl groups onto aromatic rings. This application note provides detailed experimental protocols for the alkylation of 2-naphthol, a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. The protocols outlined below cover both a classic approach using a Lewis acid catalyst with a simple alkyl halide and a modern, regioselective method employing a Brønsted acid catalyst with an allylic alcohol. These procedures are designed to be a practical guide for researchers in organic chemistry and drug development.

Key Concepts and Reaction Mechanisms